2,4,6-Trinitrobenzamide
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Overview
Description
2,4,6-Trinitrobenzamide is a chemical compound with the molecular formula C7H4N4O7 . It is a derivative of trinitrobenzene .
Synthesis Analysis
The synthesis of 2,4,6-Trinitrobenzamide and its derivatives has been a subject of research. For instance, a study on the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents has been conducted . Another study discusses the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis
The crystal and molecular structures of 2,4,6-Trinitrobenzamide have been determined . The structure analysis shows that the intermolecular H⋯O interactions make important contributions in stabilizing the crystal, while other intermolecular H⋯N and H⋯C interactions, O⋯O, N⋯O, C⋯O, and C⋯N close contacts also make contributions .Scientific Research Applications
Synthesis and Chemical Applications
2,4,6-Trinitrobenzamide serves as a precursor in the synthesis of complex organic compounds. Gakh et al. (2006) described the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes, S-oxides, and S,S-dioxides from 2,4,6-trinitrobenzamide through nucleophilic substitution and Thorpe-Ziegler cyclization. Similarly, Gerasyuto et al. (2001) developed methods to transform 2,4,6-trinitrobenzamides into 2,3-dihydrobenzothiazol-1,1-dioxide, 2,3-dihydro-1,4-benzothiazin-3-one, and their nitroderivatives through selective nucleophilic substitution and cyclization processes. The regioselectivity of 2,4,6-trinitrobenzamide under the influence of various nucleophiles was also explored, indicating its potential in organic synthesis (Shkinyova et al., 2000) (Gakh et al., 2006) (Gerasyuto et al., 2001) (Shkinyova et al., 2000).
Crystal and Molecular Structure Analysis
2,4,6-Trinitrobenzamide has been the subject of crystal and molecular structure analysis to understand its properties better. The study by Rheingold et al. (1989) revealed the crystal and molecular structures of 2,4,6-trinitrobenzamide among other derivatives, providing insights into its molecular geometry and interactions (Rheingold et al., 1989).
Nucleophilic Substitution Reactions
The reactivity of 2,4,6-trinitrobenzamide with nucleophiles has been a significant area of research. Studies have explored its reactions with S-, O-, and N-nucleophiles, demonstrating its potential in organic synthesis and the development of new compounds. The regioselectivity and conditions of these reactions have been extensively studied, contributing to a deeper understanding of its chemical behavior and applications in synthetic chemistry (Zlotin et al., 2000) (Zlotin et al., 2000).
Future Directions
properties
IUPAC Name |
2,4,6-trinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEUNEYDKZLGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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